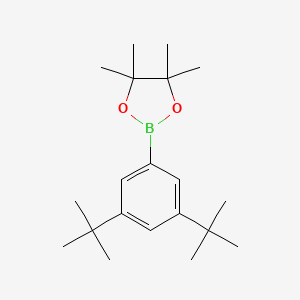

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Propiedades

IUPAC Name |

2-(3,5-ditert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33BO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)21-22-19(7,8)20(9,10)23-21/h11-13H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIKOKWYQGKXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071924-13-4 | |

| Record name | 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Borylation of Aryl Precursors

- Starting Material : 3,5-Di-tert-butylphenyl derivatives (e.g., 3,5-di-tert-butylphenyl bromide or iodide)

- Reagents : Bis(pinacolato)diboron or pinacolborane

- Catalysts : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2

- Base : Potassium acetate or sodium carbonate

- Solvents : 1,4-Dioxane, toluene, or ethanol/water mixtures

- Conditions : Heating at 80°C under inert atmosphere (argon or nitrogen) for several hours (typically 4–16 h)

This method involves a palladium-catalyzed Miyaura borylation reaction where the aryl halide is converted to the corresponding arylboronate ester.

Example Procedure (adapted from related boronate ester syntheses):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3,5-Di-tert-butylphenyl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(PPh3)4 (5 mol%), potassium acetate (2 equiv), 1,4-dioxane, 80°C, 12 h, inert atmosphere | Formation of this compound |

| 2 | Work-up by filtration, extraction, and purification by silica gel chromatography | Isolated pure boronic ester with yields typically >80% |

This approach is widely used due to its operational simplicity and high yield.

Lithiation Followed by Borylation

- Starting Material : 3,5-Di-tert-butylbromobenzene or 3,5-di-tert-butylchlorobenzene

- Reagents : n-Butyllithium (n-BuLi) for lithiation; then reaction with pinacolborane or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Solvent : Tetrahydrofuran (THF)

- Temperature : Low temperature lithiation at -78°C, followed by warming to room temperature

- Work-up : Quenching with methanol or water, extraction, and purification

This method involves metal-halogen exchange to generate the aryllithium intermediate, which then reacts with a boron electrophile to form the boronate ester.

Key Data from Analogous Reactions :

| Parameter | Value |

|---|---|

| n-BuLi concentration | 1.6–2.5 M in hexane |

| Reaction temperature | -78°C during lithiation |

| Reaction time | 1–2 hours lithiation; overnight borylation |

| Yield | Typically 70–85% |

This method is advantageous when halide precursors are readily available and allows for regioselective borylation.

Cyclization from (Dichloromethyl)boronic Acid Intermediates

A multi-step approach involves synthesizing (dichloromethyl)boronic acid derivatives which are subsequently reacted with pinacol to form the dioxaborolane ring.

- Step 1 : Preparation of (dichloromethyl)boronic acid from dichloromethane and boron reagents under controlled conditions.

- Step 2 : Reaction of crude boronic acid with pinacol and drying agents (e.g., MgSO4) in dichloromethane at room temperature for 16 h.

- Step 3 : Filtration and purification to isolate 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

Though this method is more complex and less direct, it provides access to boronate esters with specific substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Palladium-catalyzed Miyaura Borylation | 3,5-Di-tert-butylphenyl bromide | Bis(pinacolato)diboron, Pd catalyst, KOAc | 80°C, 4–16 h, inert atmosphere | 80–90 | High yield, mild conditions, operationally simple | Requires Pd catalyst, sensitive to air/moisture |

| Lithiation followed by Borylation | 3,5-Di-tert-butylbromobenzene | n-BuLi, pinacolborane or 2-isopropoxy-dioxaborolane | -78°C to RT, THF | 70–85 | Regioselective, versatile | Requires low temperature, air/moisture sensitive reagents |

| Cyclization from (Dichloromethyl)boronic acid | Dichloromethane, boron reagents | Pinacol, MgSO4 | RT, 16 h, inert atmosphere | Moderate | Access to specific boronic acids | Multi-step, longer reaction times |

Research Findings and Notes

- The bulky tert-butyl groups on the phenyl ring increase the steric hindrance around the boronate ester, enhancing its stability in cross-coupling reactions and reducing side reactions such as protodeboronation.

- Palladium-catalyzed borylation is the most commonly employed method due to its efficiency and scalability.

- The lithiation method allows for the introduction of boronate esters on substrates where halide precursors are available and can be regioselectively lithiated.

- The cyclization approach from dichloromethylboronic acid intermediates is less common but can be used for specialized syntheses.

- Reaction conditions such as solvent choice, temperature, and base significantly affect yield and purity.

- Purification is typically achieved via silica gel chromatography, and the final product is characterized by NMR, mass spectrometry, and elemental analysis.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions

The compound serves as a versatile boronic ester that can participate in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the di-tert-butylphenyl group enhances the compound's stability and reactivity, making it suitable for coupling with various electrophiles .

Case Study: Synthesis of Polycyclic Aromatic Hydrocarbons

In a study focused on synthesizing polycyclic aromatic hydrocarbons (PAHs), 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to introduce boron into pyrene derivatives. The optimized conditions led to high yields of disubstituted pyrene with improved properties for electronic applications .

Catalyst for Organic Transformations

The compound can act as a catalyst or catalyst precursor in various organic transformations. Its ability to form stable complexes with transition metals allows it to facilitate reactions such as C-H activation and oxidation processes .

Case Study: Catalytic Activity in C-H Activation

Research demonstrated that when combined with palladium catalysts, this compound effectively promoted C-H activation reactions under mild conditions. This application highlights its potential in green chemistry by reducing the need for harsh reagents and conditions .

Biological Applications

Potential as a Drug Delivery Agent

The compound's boron content has been explored for its potential use in drug delivery systems. Boron compounds can enhance the solubility and bioavailability of therapeutic agents while also allowing for targeted delivery mechanisms .

Mecanismo De Acción

The mechanism by which 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The steric hindrance provided by the tert-butyl groups ensures selectivity and stability in these reactions .

Comparación Con Compuestos Similares

Steric and Electronic Effects of Substituents

The phenyl ring substituents critically modulate the compound’s properties. Below is a comparative analysis of key analogues:

Key Observations :

Reactivity in Cross-Coupling Reactions

- Target Compound : The steric bulk of tert-butyl groups limits accessibility to catalytic sites in transition-metal complexes, making it less reactive than smaller analogues. However, this property is advantageous in suppressing homocoupling or oxidative side reactions .

- 3,5-Dichlorophenyl Analogue : The electron-withdrawing Cl groups facilitate faster transmetallation in Suzuki reactions, as evidenced by higher yields in aryl-aryl couplings .

Actividad Biológica

2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

- Molecular Formula : CHBO

- CAS Number : 1071924-13-4

- Molecular Weight : 318.29 g/mol

Structure

The compound features a dioxaborolane ring which contributes to its unique reactivity and biological properties. The presence of bulky tert-butyl groups enhances its stability and solubility in organic solvents.

Synthesis

Dioxaborolane can be synthesized through various methods involving the reaction of phenolic compounds with boron precursors. The synthesis typically involves:

- Refluxing 3,5-di-tert-butylphenol with boron reagents.

- Purification through column chromatography to isolate the desired product.

Biological Activity

The biological activity of Dioxaborolane has been investigated across multiple studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that Dioxaborolane exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines while exhibiting low toxicity towards normal cells. For instance:

- Growth Inhibition : Dioxaborolane demonstrated over 70% inhibition of proliferation in liver cancer cell lines at concentrations as low as 10 µM .

- Mechanism of Action : Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling proteins involved in cell survival .

Anti-inflammatory Effects

In addition to its anticancer properties, Dioxaborolane has shown potential anti-inflammatory effects:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines in macrophage models, indicating a possible role in managing inflammatory diseases .

Case Studies

- Study on Liver Cancer Cells :

- Inflammation Model Study :

Comparative Analysis

The following table summarizes the biological activities reported for Dioxaborolane compared to other boron-containing compounds:

Q & A

Q. Core techniques :

- ¹¹B NMR : Confirms boronate ester formation (δ ~30–35 ppm for dioxaborolane rings) .

- ¹H/¹³C NMR : Identifies tert-butyl protons (δ ~1.3 ppm, singlet) and aryl/borolane methyl groups (δ ~1.0–1.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₃₁BO₂: calc. 322.2415) .

- X-ray crystallography : Resolves steric effects of tert-butyl groups on molecular geometry .

Intermediate: How does this compound function in Suzuki-Miyaura cross-coupling reactions?

As a boronate ester , it acts as a stable aryl donor. Key advantages:

- Steric protection : The tert-butyl groups reduce undesired proto-deboronation, enhancing stability under basic conditions .

- Reactivity : Pd catalysts (e.g., Pd(PPh₃)₄) mediate transmetallation with aryl halides. Typical conditions: K₂CO₃ in THF/H₂O (3:1), 80°C, 12–24h .

- Scope : Effective for synthesizing sterically hindered biaryls, though electron-deficient aryl partners may require optimized ligands (e.g., SPhos) .

Advanced: How do steric effects from the 3,5-di-tert-butylphenyl group influence reaction kinetics?

The tert-butyl groups induce steric hindrance , impacting:

- Substrate accessibility : Slows transmetallation in cross-coupling, requiring higher temperatures or prolonged reaction times .

- Catalyst design : Bulky ligands (e.g., XPhos) mitigate steric clashes, improving turnover frequency .

- Byproduct formation : Reduced β-hydride elimination due to hindered rotation around the B–C bond .

Experimental validation : Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) quantify energy barriers for key steps .

Advanced: How can computational methods optimize reaction conditions for this compound?

Q. Integrated computational-experimental workflows :

- Reaction path sampling : Quantum mechanics (QM) identifies transition states and intermediates, guiding solvent/catalyst selection .

- Machine learning : Trained on existing data (e.g., reaction yields, substituent effects) to predict optimal Pd/ligand combinations .

- Solvent modeling : COSMO-RS simulations assess polarity effects on boronate ester stability .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for this compound?

Q. Methodological strategies :

- Control experiments : Replicate studies with standardized substrates (e.g., 4-bromotoluene) to isolate steric/electronic variables .

- Data normalization : Report yields relative to internal standards (e.g., GC-MS with dodecane) to account for analytical variability .

- Meta-analysis : Aggregate literature data (e.g., Web of Science, Reaxys) to identify trends in ligand/substrate compatibility .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₂₀H₃₁BO₂ | |

| Molecular weight | 322.27 g/mol | |

| Melting point | 128–132°C (lit.) | |

| Solubility | Soluble in THF, DCM; insoluble in H₂O | |

| ¹¹B NMR (CDCl₃) | δ 31.2 ppm |

Table 2: Comparative Reactivity in Cross-Coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.